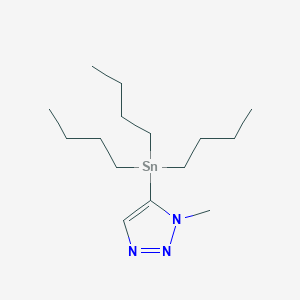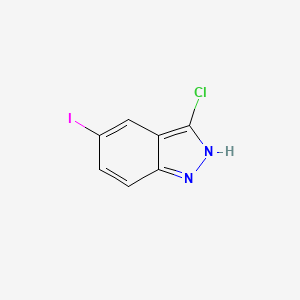
3-氯-5-碘-1H-吲唑
描述
3-Chloro-5-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure of 3-Chloro-5-iodo-1H-indazole makes it a valuable intermediate in organic synthesis and pharmaceutical research.
科学研究应用
3-Chloro-5-iodo-1H-indazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
3-Chloro-5-iodo-1H-indazole is a member of the indazole class of compounds . Indazole-containing compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The primary targets of these compounds can vary depending on the specific derivative and its functional groups .
Mode of Action
Indazole compounds are known to interact with their targets through various mechanisms, often involving the formation of bonds with target molecules, leading to changes in their function . For instance, some indazole derivatives can inhibit phosphoinositide 3-kinase δ, which plays a crucial role in cellular processes like growth and proliferation .
Biochemical Pathways
Indazole derivatives are known to impact a variety of biochemical pathways, depending on their specific targets . For example, some indazole compounds can inhibit enzymes involved in inflammatory responses, thereby affecting the associated biochemical pathways .
Pharmacokinetics
The properties of indazole compounds can be influenced by factors such as the presence of functional groups and the compound’s overall structure .
Result of Action
Indazole compounds can have a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action . For example, some indazole compounds can inhibit cell growth, making them potentially useful in cancer treatment .
Action Environment
The action, efficacy, and stability of 3-Chloro-5-iodo-1H-indazole can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature . .
生化分析
Biochemical Properties
3-Chloro-5-iodo-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase δ, which is involved in cellular signaling pathways . The interaction between 3-Chloro-5-iodo-1H-indazole and these enzymes can lead to alterations in cellular functions and metabolic processes. Additionally, 3-Chloro-5-iodo-1H-indazole can form complexes with proteins, affecting their stability and activity .
Cellular Effects
The effects of 3-Chloro-5-iodo-1H-indazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Chloro-5-iodo-1H-indazole can modulate the activity of the p53/MDM2 pathway, which plays a crucial role in cell cycle regulation and apoptosis . By affecting this pathway, 3-Chloro-5-iodo-1H-indazole can induce cell cycle arrest and promote apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, 3-Chloro-5-iodo-1H-indazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can prevent the enzyme from catalyzing its substrate, leading to a decrease in the overall enzymatic activity . Additionally, 3-Chloro-5-iodo-1H-indazole can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can result in changes in cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-5-iodo-1H-indazole have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that 3-Chloro-5-iodo-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 3-Chloro-5-iodo-1H-indazole has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-Chloro-5-iodo-1H-indazole vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At higher doses, 3-Chloro-5-iodo-1H-indazole can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
3-Chloro-5-iodo-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, leading to alterations in the levels of metabolites and overall metabolic flux . Additionally, 3-Chloro-5-iodo-1H-indazole can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, further influencing metabolic processes .
Transport and Distribution
The transport and distribution of 3-Chloro-5-iodo-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . For example, 3-Chloro-5-iodo-1H-indazole can bind to transport proteins that facilitate its entry into cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 3-Chloro-5-iodo-1H-indazole is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, 3-Chloro-5-iodo-1H-indazole can accumulate in the nucleus, where it can interact with DNA and RNA to regulate gene expression . Additionally, its localization in the cytoplasm can influence cellular signaling pathways and metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-iodo-1H-indazole typically involves the halogenation of 1H-indazole. One common method is the sequential halogenation process, where 1H-indazole is first chlorinated and then iodinated. The reaction conditions often involve the use of halogenating agents such as thionyl chloride for chlorination and iodine monochloride for iodination. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-5-iodo-1H-indazole can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反应分析
Types of Reactions
3-Chloro-5-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives, which may have enhanced biological activities.
Reduction Reactions: Reduction of the compound can lead to the formation of less reactive intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.
Electrophilic Substitution: Reagents like bromine or fluorine can be introduced under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted indazoles, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.
相似化合物的比较
Similar Compounds
3-Chloro-1H-indazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-1H-indazole: Lacks the chlorine atom, which may affect its biological activity and reactivity.
3-Bromo-5-iodo-1H-indazole: Contains a bromine atom instead of chlorine, which can lead to different reactivity and biological properties.
Uniqueness
3-Chloro-5-iodo-1H-indazole is unique due to the presence of both chlorine and iodine atoms, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
属性
IUPAC Name |
3-chloro-5-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDRVXJURSYNDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646296 | |
| Record name | 3-Chloro-5-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-14-2 | |
| Record name | 3-Chloro-5-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate](/img/structure/B1603965.png)
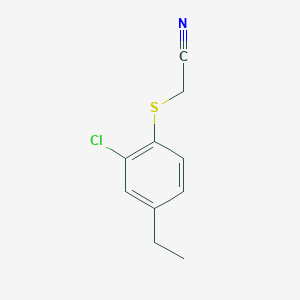
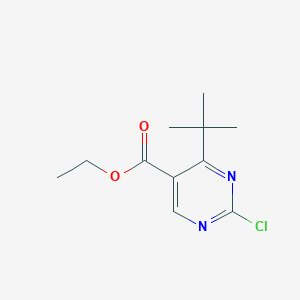
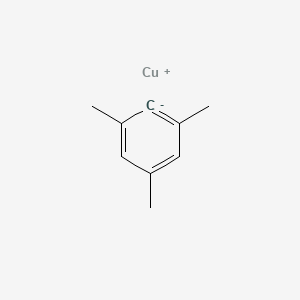
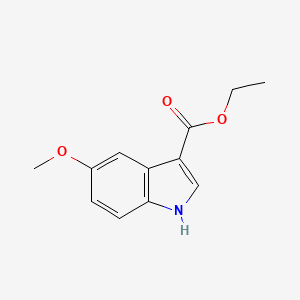
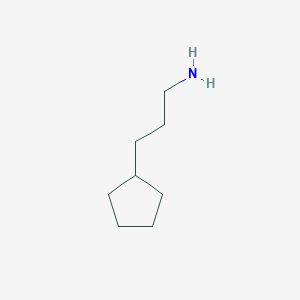
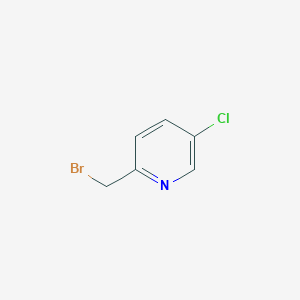
![4-Chlorobenzo[d]oxazole](/img/structure/B1603974.png)
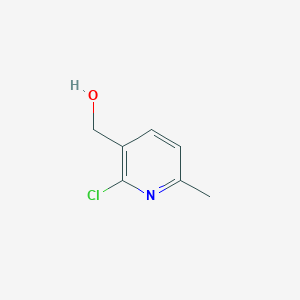
![4-Oxa-7-azaspiro[2.5]octane](/img/structure/B1603978.png)
![N-(pyrazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B1603980.png)

![2-Methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1603984.png)
